molecular formula C19H20F3NO3S B3017787 2-(p-Tolyl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)morpholine CAS No. 2330223-27-1

2-(p-Tolyl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)morpholine

Cat. No.: B3017787
CAS No.: 2330223-27-1
M. Wt: 399.43
InChI Key: NKOIFZSHHGBGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Tolyl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)morpholine is a useful research compound. Its molecular formula is C19H20F3NO3S and its molecular weight is 399.43. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

An unexpected reaction involving sulfur dioxide and a morpholine derivative under copper(i) bromide catalysis led to the formation of benzo[b]thiophene 1,1-dioxides, showcasing the compound's potential in chemical synthesis and structural diversity (Luo et al., 2015). Furthermore, the crystal and molecular structure of similar sulfonamides have been elucidated, contributing to the understanding of their chemical properties and potential applications in various fields (Remko et al., 2010).

Modulation of Antibiotic Activity

The modulation of antibiotic activity against multidrug-resistant strains by sulfonamides, including those with morpholine groups, highlights the potential for developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Oliveira et al., 2015).

Anion-Exchange Membranes for Electrochemical Applications

Innovations in anion-exchange blend membranes, incorporating morpholinium-functionalized polymers, demonstrate the compound's relevance in enhancing the properties of membranes used in electrochemical applications, such as alkaline fuel cells. These advancements underline the potential for improving energy conversion and storage technologies (Morandi et al., 2015).

Organic Synthesis and Catalysis

The use of morpholine derivatives in various organic reactions, such as the synthesis of o-sulfamidotriazobenzenes and the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, showcases their versatility and utility in organic synthesis and catalysis. These studies provide insights into the mechanisms and efficiencies of such reactions, with implications for the synthesis of complex organic molecules (Katritzky et al., 2007); (Nematollahi & Esmaili, 2010).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase isoenzymes by aromatic sulfonamides, including morpholine derivatives, illustrates their potential in medicinal chemistry and drug design. Such inhibitors can be crucial for developing therapies for conditions where carbonic anhydrase activity is implicated (Supuran et al., 2013).

Biodegradable Polymer Synthesis

The synthesis of biodegradable polyesteramides with pendant functional groups, utilizing morpholine derivatives, highlights the potential for creating environmentally friendly materials with specific chemical functionalities. This research contributes to the development of sustainable materials science (Veld et al., 1992).

Properties

IUPAC Name

2-(4-methylphenyl)-4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3S/c1-14-2-6-16(7-3-14)18-12-23(10-11-26-18)27(24,25)13-15-4-8-17(9-5-15)19(20,21)22/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOIFZSHHGBGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CCO2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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